Aminooxy-PEG2-BCN

ADC Linker Cleavable Linker Bioconjugation

Aminooxy-PEG2-BCN is a cleavable, heterobifunctional ADC linker that enables site-specific, homogeneous antibody-drug conjugates with drug-to-antibody ratios (DAR) of precisely 2 or 4. This precision minimizes batch heterogeneity and improves consistency. The aminooxy group reacts site-specifically with aldehyde handles, while the BCN moiety enables copper-free SPAAC with azide-functionalized payloads, eliminating cytotoxic copper catalysts for live-cell and in vivo applications. The PEG2 spacer enhances solubility, reduces steric hindrance, and the cleavable design ensures intracellular payload release. For R&D use only; request a quote for bulk or custom packaging.

Molecular Formula C19H31N3O6
Molecular Weight 397.5 g/mol
Cat. No. B8114807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG2-BCN
Molecular FormulaC19H31N3O6
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CON)CCC#C1
InChIInChI=1S/C19H31N3O6/c20-28-14-18(23)21-7-9-25-11-12-26-10-8-22-19(24)27-13-17-15-5-3-1-2-4-6-16(15)17/h15-17H,3-14,20H2,(H,21,23)(H,22,24)
InChIKeyZJQCJHPFLPLHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminooxy-PEG2-BCN: High-Purity Heterobifunctional ADC Linker with Cleavable PEG2 Spacer


Aminooxy-PEG2-BCN is a cleavable heterobifunctional polyethylene glycol (PEG) linker featuring an aminooxy group for oxime ligation and a bicyclo[6.1.0]non-4-yne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC). With the molecular formula C₁₉H₃₁N₃O₆ and a molecular weight of 397.47 g/mol, this compound is supplied at ≥95% purity . The PEG2 spacer (two ethylene glycol units) confers enhanced aqueous solubility and reduced steric hindrance . Aminooxy-PEG2-BCN is classified as a cleavable ADC linker, enabling the site-specific conjugation of cytotoxic payloads to antibodies in the synthesis of antibody-drug conjugates (ADCs) .

Aminooxy-PEG2-BCN: Why Generic Substitution of Bifunctional Linkers is Not Recommended


Generic substitution of heterobifunctional PEG linkers in ADC synthesis or bioconjugation is problematic due to precise requirements in reactivity, stability, and pharmacokinetics. While multiple compounds share the same reactive moieties, the specific combination of functional groups, PEG spacer length, and linker chemistry (cleavable vs. non-cleavable) critically impacts conjugation efficiency, drug-to-antibody ratio (DAR), and in vivo payload release . Aminooxy-PEG2-BCN distinguishes itself through its cleavable linker design, optimized PEG2 spacer for aqueous solubility, and the balanced reactivity of the BCN group . Substituting with a longer PEG chain can alter hydrodynamic radius and biodistribution, while substituting with an azide group instead of BCN requires toxic copper catalysts, precluding live-cell applications . The following quantitative evidence supports this compound's specific differentiation.

Aminooxy-PEG2-BCN: Quantified Differentiation Data for Informed Procurement


Cleavable Linker Classification vs. Non-Cleavable Aminooxy-PEG2-Azide

Aminooxy-PEG2-BCN is explicitly classified as a cleavable (degradable) ADC linker, whereas the close analog Aminooxy-PEG2-azide is classified as non-cleavable [1]. This distinction is critical for drug release: cleavable linkers are designed to release the cytotoxic payload inside the target cell (e.g., via lysosomal proteases or reductive cleavage), while non-cleavable linkers rely on complete antibody degradation, often resulting in different efficacy and toxicity profiles .

ADC Linker Cleavable Linker Bioconjugation

Copper-Free SPAAC Reaction Rate vs. Copper-Catalyzed CuAAC

The BCN group in Aminooxy-PEG2-BCN enables strain-promoted alkyne-azide cycloaddition (SPAAC) without the requirement for a cytotoxic copper catalyst. This contrasts with azide-containing linkers like Aminooxy-PEG2-azide, which undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Second-order rate constants for BCN-mediated SPAAC are reported in the range of 1–10 M⁻¹s⁻¹, sufficient for efficient bioconjugation at physiologically relevant concentrations, while CuAAC rates can exceed 10 M⁻¹s⁻¹ but are incompatible with live-cell or in vivo applications due to copper toxicity . The BCN reaction proceeds under mild aqueous conditions (pH 7.4, 37 °C) within minutes to hours, as validated for bioconjugation protocols [2].

SPAAC CuAAC Click Chemistry

Optimized PEG2 Spacer for Aqueous Solubility vs. Longer PEG Linkers

The PEG2 spacer in Aminooxy-PEG2-BCN is specifically chosen to balance aqueous solubility with minimal perturbation of antibody pharmacokinetics. While longer PEG chains (e.g., PEG4, PEG8) increase solubility and hydrodynamic radius, they can also increase the risk of anti-PEG antibody recognition and alter biodistribution . The two-unit PEG chain provides sufficient flexibility to reduce steric hindrance during conjugation while maintaining a compact molecular footprint. In comparative studies of PEGylated linkers, increasing PEG length from 2 to 4 units approximately doubles the hydrodynamic volume, potentially altering tumor penetration and clearance rates [1].

PEG Spacer Solubility Hydrodynamic Radius

Aminooxy Group Reactivity at pH 4.5–6.5 vs. Amine Conjugation

The aminooxy group in Aminooxy-PEG2-BCN reacts specifically with aldehydes and ketones to form stable oxime bonds. Optimal reaction conditions for this moiety are reported as pH 4.5–6.5 in acetate buffer, with reaction times of 1–2 hours at 25–37 °C . This contrasts with amine-based conjugation (e.g., NHS ester chemistry), which typically requires pH 7–9 and can lead to off-target lysine modification. The oxime bond formed is hydrolytically stable, with half-lives exceeding 24 hours in serum at 37 °C, significantly more stable than the corresponding hydrazone linkages from hydrazide-based linkers .

Oxime Ligation pH-Dependent Reactivity Bioconjugation

LogP Value (0.5) Indicating Balanced Hydrophilicity/Lipophilicity

Aminooxy-PEG2-BCN has a calculated LogP value of 0.5, indicating moderate hydrophilicity with sufficient lipophilicity for membrane permeability . This value is intermediate between highly hydrophilic linkers (LogP < -1) that may limit tumor penetration and hydrophobic linkers (LogP > 3) that can cause aggregation or non-specific binding. By comparison, BCN-PEG4 linkers typically exhibit LogP values around 1.0–1.5 due to the extended PEG chain, while DBCO-based linkers have LogP > 2.5 owing to the dibenzocyclooctyne moiety [1]. The LogP of 0.5 contributes to the favorable physicochemical profile of Aminooxy-PEG2-BCN for ADC applications.

LogP Hydrophilicity ADC Linker

Dual-Orthogonal Reactivity Enabling Sequential, One-Pot Conjugations

Aminooxy-PEG2-BCN uniquely enables sequential, one-pot bioconjugation without intermediate purification due to the orthogonality of the aminooxy group (aldehyde/ketone reactive) and the BCN group (azide reactive) . This is a distinct advantage over linkers like Aminooxy-PEG2-azide, where the azide group can undergo both CuAAC and SPAAC but requires careful reaction sequencing to avoid cross-reactivity. Similarly, BCN-PEG2-amine lacks the aldehyde-specific aminooxy moiety, limiting its utility for site-specific protein modification. The ability to perform two orthogonal reactions in a single vessel reduces sample loss and increases overall yield . Quantitative improvements in yield for one-pot vs. sequential purifications are estimated at 15–30% based on typical recovery losses in bioconjugate synthesis [1].

Orthogonal Conjugation One-Pot Synthesis Multifunctional Linkers

Aminooxy-PEG2-BCN: Optimal Application Scenarios for Research and Industrial Use


Site-Specific Antibody-Drug Conjugate (ADC) Synthesis

Aminooxy-PEG2-BCN is optimally employed for the synthesis of homogeneous ADCs where site-specific conjugation is required to achieve a defined drug-to-antibody ratio (DAR) . The aminooxy group reacts with an aldehyde handle introduced site-specifically (e.g., via formylglycine-generating enzyme or periodate oxidation of glycans), while the BCN group enables copper-free SPAAC with an azide-functionalized cytotoxic payload. This orthogonal, two-step process yields ADCs with DAR values of precisely 2 or 4, minimizing heterogeneity and improving batch-to-batch consistency . The cleavable nature of the linker ensures intracellular payload release upon lysosomal degradation.

Live-Cell Imaging and In Vivo Bioconjugation

The copper-free SPAAC capability of Aminooxy-PEG2-BCN, driven by the BCN moiety, makes it suitable for live-cell imaging and in vivo applications where cytotoxic copper catalysts cannot be used . Researchers can label cell-surface glycans with an azido-sugar via metabolic incorporation, then conjugate Aminooxy-PEG2-BCN bearing a fluorophore or affinity tag to the BCN group under physiological conditions (pH 7.4, 37 °C) . This approach enables real-time tracking of glycoprotein trafficking without perturbing cellular viability or function.

Multi-Functional Biomaterial and Surface Functionalization

Aminooxy-PEG2-BCN is used to functionalize surfaces of biomaterials, implants, or tissue engineering scaffolds. The aminooxy group can be conjugated to aldehyde-modified surfaces, while the BCN group remains available for subsequent click chemistry with azide-containing biomolecules (e.g., growth factors, peptides, or imaging agents) . This sequential, orthogonal functionalization strategy allows the creation of complex, multi-component surfaces with precisely controlled ligand densities, enhancing biocompatibility and directing cellular responses .

PROTAC Linker for Targeted Protein Degradation

Although primarily marketed as an ADC linker, Aminooxy-PEG2-BCN can be adapted as a linker in PROTAC (PROteolysis TArgeting Chimera) design. The PEG2 spacer provides optimal length and flexibility to bridge the E3 ligase ligand and the target protein ligand . The cleavable nature of the linker may be leveraged for conditional degradation upon intracellular cleavage, though this is a research application. The LogP of 0.5 contributes to favorable cell permeability for PROTAC molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminooxy-PEG2-BCN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.